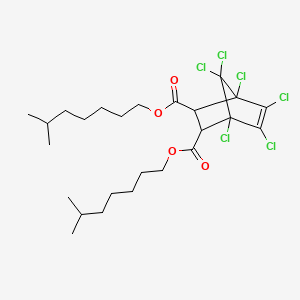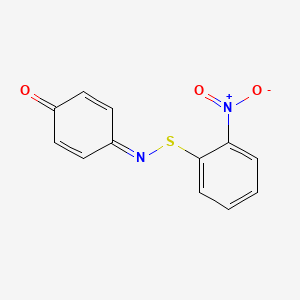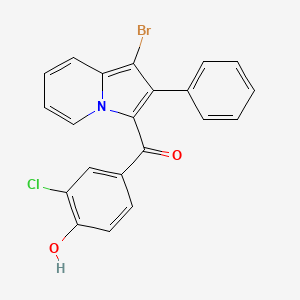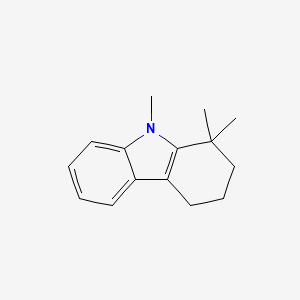![molecular formula C13H26OSi B14452926 tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane CAS No. 72726-56-8](/img/structure/B14452926.png)
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylidenecyclohexyl group attached to a silicon atom through an oxygen bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylidenecyclohexanol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups using nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology and Medicine
The compound has potential applications in drug delivery systems due to its ability to form stable, biocompatible silicon-based materials. It can also be used in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species that can participate in further chemical reactions. The molecular pathways involved include the formation of silanols and siloxanes, which are key intermediates in many silicon-based reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane.
tert-Butyldimethylsilyloxyacetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethyl(2-propynyloxy)silane: Used in alkyne chemistry and has similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of the 2-methylidenecyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Eigenschaften
| 72726-56-8 | |
Molekularformel |
C13H26OSi |
Molekulargewicht |
226.43 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(2-methylidenecyclohexyl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3 |
InChI-Schlüssel |
MGDYSUMJFNUCHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/no-structure.png)







![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

